molecular formula C12H8ClNO3 B2847395 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride CAS No. 2344680-43-7

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride

Cat. No.: B2847395
CAS No.: 2344680-43-7
M. Wt: 249.65
InChI Key: JFKXNJNRGARUQT-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride is a chemical compound that belongs to the class of benzofurans and oxazoles It is characterized by its unique structure, which includes a benzofuran ring fused to an oxazole ring, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives under acidic conditions to form the oxazole ring. The subsequent introduction of the carbonyl chloride group can be achieved through chlorination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carbonyl chloride group to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological activity, and research is ongoing to explore its effects on various biological targets. It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.

Medicine: Due to its unique structure, 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride may exhibit pharmacological properties. It could be investigated for its therapeutic potential in treating diseases or as a lead compound in drug discovery.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • Benzofuran derivatives: Other benzofuran compounds with different substituents and functional groups.

  • Oxazole derivatives: Compounds containing oxazole rings with various substituents.

  • Carbonyl chloride derivatives: Other molecules with carbonyl chloride groups.

Uniqueness: 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride stands out due to its unique combination of benzofuran and oxazole rings, along with the carbonyl chloride group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-12(15)9-6-11(17-14-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKXNJNRGARUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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